molecular formula C11H15BrN4O3S B12464980 [({N'-[(Z)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine

[({N'-[(Z)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine

Cat. No.: B12464980
M. Wt: 363.23 g/mol
InChI Key: BNZRSILKTIBXJC-UHFFFAOYSA-N
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Description

[({N’-[(Z)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a hydrazinecarbonyl moiety, and a sulfamoyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [({N’-[(Z)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine typically involves the reaction of 3-bromobenzaldehyde with hydrazinecarboxamide under controlled conditions to form the hydrazone intermediate. This intermediate is then reacted with dimethylamine and a sulfamoyl chloride derivative to yield the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

[({N’-[(Z)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[({N’-[(Z)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [({N’-[(Z)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, it may modulate signaling pathways by interacting with receptors or other cellular proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure with a fluorophenyl group instead of a bromophenyl group.

    N’-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide: Contains a fluorophenyl group and a benzamide moiety.

Uniqueness

[({N’-[(Z)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group enhances its potential for substitution reactions, while the hydrazinecarbonyl and sulfamoyl groups contribute to its versatility in various chemical and biological applications.

Properties

Molecular Formula

C11H15BrN4O3S

Molecular Weight

363.23 g/mol

IUPAC Name

N-[(3-bromophenyl)methylideneamino]-2-(dimethylsulfamoylamino)acetamide

InChI

InChI=1S/C11H15BrN4O3S/c1-16(2)20(18,19)14-8-11(17)15-13-7-9-4-3-5-10(12)6-9/h3-7,14H,8H2,1-2H3,(H,15,17)

InChI Key

BNZRSILKTIBXJC-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NCC(=O)NN=CC1=CC(=CC=C1)Br

Origin of Product

United States

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